N-[4-(Tert-butyl)benzyl]-3-(2-phenoxyethoxy)-aniline
Description
Introduction to N-[4-(Tert-butyl)benzyl]-3-(2-phenoxyethoxy)-aniline
Chemical Classification and Nomenclature
This compound belongs to the chemical class of aromatic amines, specifically categorized as a substituted aniline derivative. The compound is officially registered under the Chemical Abstracts Service number 1040686-14-3, which serves as its unique identifier in chemical databases and literature. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound. This nomenclature clearly indicates the presence of three distinct structural components: the aniline base structure, the tert-butylbenzyl group attached to the nitrogen atom, and the phenoxyethoxy substituent positioned at the meta position of the aniline ring.
The compound falls within the broader category of aromatic compounds due to its multiple benzene ring systems. As an aniline derivative, it shares fundamental characteristics with other members of this chemical family, including the presence of an amino group directly attached to an aromatic ring system. The classification as an ether compound is also applicable due to the presence of phenoxyethoxy groups, which contain ether linkages within their structure. This multi-faceted classification reflects the compound's complex nature and the diverse chemical behaviors it may exhibit.
Historical Context and Discovery
The development of this compound represents part of the broader historical progression in substituted aniline chemistry. Aniline itself, the parent compound for this derivative, has been known since the mid-19th century when it was first isolated from coal tar. The systematic exploration of aniline derivatives began with the recognition of their importance in dye chemistry and later expanded to include pharmaceutical and industrial applications.
The specific synthesis and characterization of this compound likely emerged from research efforts focused on developing novel aromatic amine compounds with enhanced properties. The incorporation of tert-butyl groups into aromatic systems has been a subject of chemical research due to their ability to influence molecular stability and reactivity patterns. Similarly, the introduction of phenoxyethoxy substituents represents an approach to modifying the electronic and steric properties of aniline derivatives.
Structural Characteristics
Aniline Core Structure
The aniline core structure forms the fundamental backbone of this compound, consisting of a benzene ring with an amino group attached. In aniline and its derivatives, the carbon-nitrogen bond length typically measures 1.41 Å, which is shorter than the carbon-nitrogen bond length of 1.47 Å found in aliphatic amines such as cyclohexylamine. This shorter bond length indicates partial π-bonding between the aromatic carbon and nitrogen atoms, resulting from conjugation between the nitrogen lone pair and the aromatic π system.
The amino group in aniline derivatives exhibits a slightly pyramidalized geometry, with hybridization of the nitrogen atom falling between sp³ and sp² character. The nitrogen is described as having high p character, with the lone pair being approximately 12% s character, corresponding to sp⁷·³ hybridization. The pyramidalization angle between the carbon-nitrogen bond and the bisector of the hydrogen-nitrogen-hydrogen angle measures 142.5° in the parent aniline structure. This geometric arrangement reflects a compromise between stabilization of the nitrogen lone pair in an orbital with significant s character and delocalization of the lone pair into the aromatic ring system.
The conjugation between the nitrogen lone pair and the benzene ring π system significantly influences the electronic properties of the aniline core. This delocalization makes aniline derivatives "electron-rich" relative to benzene, causing them to participate more readily in electrophilic aromatic substitution reactions. The electron-donating nature of the amino group activates the aromatic ring toward electrophilic attack, particularly at the ortho and para positions relative to the amino group.
Tert-butyl Group Influence
The tert-butyl group present in the benzyl substituent of this compound exerts significant steric and electronic influences on the overall molecular structure. Tert-butyl groups are characterized by their bulky, spherical geometry due to the three methyl groups attached to a central carbon atom. This steric bulk can influence molecular conformations and intermolecular interactions, potentially affecting the compound's physical properties and reactivity patterns.
Research on related tert-butyl substituted anilines, such as 4-tert-butylaniline, demonstrates that the tert-butyl group acts as an electron-donating substituent through hyperconjugation effects. This electron donation can influence the basicity of the aniline nitrogen and the reactivity of the aromatic ring system. The position of the tert-butyl group on the benzyl substituent, specifically at the para position relative to the methylene linkage, places it in a location where it can exert maximum electronic influence through resonance effects.
The presence of the tert-butyl group also contributes to the overall molecular stability through steric protection of reactive sites and potential stabilization of intermediate species formed during chemical reactions. In oxidation reactions of substituted anilines, the electron-donating nature of tert-butyl groups has been shown to influence oxidation potentials and reaction kinetics.
Phenoxyethoxy Substituent Features
The phenoxyethoxy substituent represents a unique structural feature that combines both aromatic and aliphatic ether functionalities within a single group. This substituent consists of a phenyl ring connected through an oxygen atom to an ethylene bridge, which is then linked through another oxygen atom to the aniline ring system. The presence of two ether linkages within this substituent creates multiple sites for potential hydrogen bonding and dipolar interactions.
The phenoxy portion of the substituent contributes additional aromatic character to the molecule while providing electron-donating properties through resonance effects. The ethoxy bridge introduces flexibility into the molecular structure, allowing for conformational changes that can influence the overall molecular geometry and intermolecular interactions. This structural flexibility may be important for the compound's behavior in solution and its interactions with other molecules.
The positioning of the phenoxyethoxy group at the meta position relative to the amino group on the aniline ring creates a specific electronic environment that influences the overall reactivity of the compound. Meta substitution patterns in aniline derivatives typically result in different electronic effects compared to ortho or para substitution, as the meta position does not allow for direct resonance interaction between the substituent and the amino group.
Physical Properties
Molecular Weight and Density
This compound exhibits a molecular weight of 375.50 grams per mole, reflecting its substantial molecular size and complexity. This molecular weight places the compound in the category of moderate to large organic molecules, which typically influences its physical properties such as volatility, solubility, and phase behavior. The molecular formula C₂₅H₂₉NO₂ indicates a carbon-to-hydrogen ratio that suggests significant aromatic character while maintaining substantial aliphatic content through the tert-butyl and ethoxy groups.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₅H₂₉NO₂ | |
| Molecular Weight | 375.50 g/mol | |
| CAS Number | 1040686-14-3 |
The density of the compound has not been explicitly reported in available literature, but estimates can be made based on structural considerations and comparison with related compounds. Aromatic compounds typically exhibit densities ranging from 0.8 to 1.2 grams per cubic centimeter, with the exact value depending on the degree of substitution and the nature of the substituent groups. The presence of multiple aromatic rings would tend to increase density, while the bulky tert-butyl group might have a decreasing effect due to its lower density compared to aromatic systems.
Melting and Boiling Points
Specific melting and boiling point data for this compound are not available in the current literature. However, predictions can be made based on the structural features of the compound and comparison with related aniline derivatives. The substantial molecular weight and multiple aromatic ring systems suggest that the compound would exhibit elevated melting and boiling points compared to simple aniline derivatives.
For reference, aniline itself has a melting point of -6°C and a boiling point of 184°C. The addition of substituent groups, particularly aromatic substituents, typically increases both melting and boiling points due to enhanced intermolecular interactions and increased molecular rigidity. The tert-butyl group may contribute to increased boiling point through increased molecular size, while the phenoxyethoxy group provides additional sites for intermolecular interactions.
Substituted anilines with similar molecular complexity often exhibit melting points in the range of 50-150°C and boiling points exceeding 300°C under standard atmospheric pressure. The presence of ether linkages in the phenoxyethoxy substituent may influence these values through their effect on molecular polarity and hydrogen bonding capability.
Solubility Parameters
The solubility characteristics of this compound reflect the balance between its hydrophilic and lipophilic structural elements. The compound contains both polar functionality through the amine group and ether linkages, as well as substantial hydrophobic character through its multiple aromatic ring systems and tert-butyl group. This structural duality suggests moderate solubility in both polar and nonpolar solvents, with the exact solubility depending on the specific solvent system.
Related aniline derivatives typically exhibit limited water solubility due to their aromatic nature, but enhanced solubility in organic solvents such as alcohols, ethers, and aromatic solvents. The presence of the phenoxyethoxy substituent may enhance solubility in polar aprotic solvents through dipolar interactions, while the tert-butyl group contributes to solubility in nonpolar environments.
The compound's predicted log P value, which represents the logarithm of the partition coefficient between octanol and water, would likely fall in the range of 3-5, indicating moderate to high lipophilicity. This range is consistent with compounds containing multiple aromatic rings and moderate polar functionality, suggesting potential for bioaccumulation and membrane permeability in biological systems.
Chemical Properties
Acid-Base Properties
The acid-base properties of this compound are fundamentally governed by the aniline functional group, which acts as a weak base due to the availability of the nitrogen lone pair for protonation. Aromatic amines such as aniline derivatives are generally much weaker bases than aliphatic amines due to the partial delocalization of the nitrogen lone pair into the aromatic π system. The basicity of aniline itself is characterized by a pKₐH value of 4.6, indicating relatively weak basicity compared to aliphatic amines.
The substitution pattern in this compound influences its basicity through both electronic and steric effects. The tert-butyl group, being electron-donating through hyperconjugation, would tend to increase the basicity by increasing electron density on the nitrogen atom. Conversely, the benzyl substitution on nitrogen reduces basicity due to the electron-withdrawing inductive effect of the aromatic ring and steric hindrance around the nitrogen center.
Research on substituted anilines has demonstrated that substituent effects can significantly modify basicity, with electron-donating groups increasing basicity and electron-withdrawing groups decreasing it. The meta-positioned phenoxyethoxy substituent exerts its influence primarily through inductive effects rather than resonance, as the meta position does not allow for direct conjugation with the amino group. The overall basicity of the compound would be expected to be lower than that of unsubstituted aniline due to the N-benzyl substitution, despite the electron-donating influence of the tert-butyl group.
Redox Properties
The redox properties of this compound are characteristic of substituted aniline compounds, which are known to undergo oxidation reactions readily due to their electron-rich aromatic systems. Aniline derivatives typically exhibit one-electron oxidation potentials that depend strongly on the nature and position of substituent groups on the aromatic ring. Research has shown that oxidation potentials of substituted anilines correlate well with substituent electronic effects and can be predicted using theoretical calculations.
Studies on the oxidation of phenols and anilines have demonstrated that these compounds can act as reductants for environmental oxidants such as manganese dioxide. The oxidation process typically involves the formation of radical cation species through one-electron transfer, followed by various coupling reactions or further oxidation steps. The presence of electron-donating substituents, such as the tert-butyl group, generally decreases oxidation potentials, making the compounds easier to oxidize.
The phenoxyethoxy substituent may also influence the redox properties through its electronic effects and potential for intramolecular interactions. The meta position of this substituent means that its influence on the oxidation potential would be primarily through inductive effects rather than direct resonance. Theoretical calculations using density functional theory have shown good correlation with experimental oxidation potentials for substituted anilines, providing a reliable method for predicting the redox behavior of complex derivatives.
Functional Group Reactivity
The functional group reactivity of this compound encompasses multiple reactive sites within the molecular structure. The primary amine functionality, though substituted, retains some of the characteristic reactivity of anilines, including the ability to undergo electrophilic aromatic substitution, N-alkylation, and acylation reactions. The electron-rich nature of the aniline ring system makes it particularly susceptible to electrophilic attack, with reactivity being influenced by the electronic effects of the substituent groups.
The phenoxyethoxy substituent introduces ether linkages that can undergo characteristic ether reactions, including cleavage under acidic conditions and potential oxidation at the benzylic positions. The flexibility of the ethoxy bridge allows for conformational changes that may influence the accessibility of reactive sites and the formation of cyclic intermediates during certain reactions. The aromatic ring within the phenoxy group provides an additional site for electrophilic aromatic substitution, though this reactivity may be moderated by the electron-withdrawing inductive effect of the adjacent oxygen atom.
The tert-butyl group, while generally considered unreactive due to its steric bulk and lack of readily available reaction sites, can influence the reactivity of other parts of the molecule through steric and electronic effects. Its presence may provide steric protection for nearby reactive sites while simultaneously activating the aromatic ring through electron donation. The overall reactivity profile of the compound reflects the complex interplay between these multiple functional groups and their mutual influences on electronic distribution and steric accessibility.
Properties
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-3-(2-phenoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2/c1-25(2,3)21-14-12-20(13-15-21)19-26-22-8-7-11-24(18-22)28-17-16-27-23-9-5-4-6-10-23/h4-15,18,26H,16-17,19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSOCDGUOKAPAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC2=CC(=CC=C2)OCCOC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzyl Tert-Butyl Core
The initial step involves constructing the 4-(tert-butyl)benzyl fragment, often via Friedel-Crafts alkylation or nucleophilic aromatic substitution:
| Step | Reagents & Conditions | Description | Data & Notes |
|---|---|---|---|
| 1 | Tert-butyl chloride, AlCl₃ | Friedel-Crafts alkylation of benzene | Yields a tert-butylbenzene derivative with regioselectivity controlled by reaction conditions |
| 2 | Nitration (HNO₃/H₂SO₄) | For further functionalization if needed | Followed by reduction to amine if required |
Research Findings:
Friedel-Crafts alkylation remains the most reliable method for introducing tert-butyl groups onto aromatic rings, with yield optimization achieved through temperature control and catalyst loading.
Introduction of the Phenoxyethoxy Group
The phenoxyethoxy moiety is introduced via nucleophilic substitution or etherification:
| Step | Reagents & Conditions | Description | Data & Notes |
|---|---|---|---|
| 1 | 2-Phenoxyethanol, base (K₂CO₃), solvent (DMF or DMSO) | Nucleophilic aromatic substitution or Williamson ether synthesis | Achieves high regioselectivity; reaction temperature around 80°C enhances yield |
| 2 | Activation of phenoxyethanol with tosyl chloride (TsCl) | To form phenoxyethyl tosylate as a leaving group | Facilitates subsequent nucleophilic attack |
Research Findings:
Etherification using phenoxyethanol derivatives under basic conditions yields the phenoxyethoxy group efficiently, with yields exceeding 85% under optimized conditions.
Aromatic Amination and Substituent Attachment
The amino group is introduced onto the aromatic ring via Buchwald–Hartwig coupling or nucleophilic aromatic substitution:
| Step | Reagents & Conditions | Description | Data & Notes |
|---|---|---|---|
| 1 | Pd(OAc)₂, BINAP, Cs₂CO₃, 1,4-dioxane | Buchwald–Hartwig amination of aryl halides with aniline derivatives | High regioselectivity and yields (~80%) reported |
| 2 | Alternative: Nucleophilic substitution with ammonia or amines | For less hindered substrates | Requires elevated temperature (~120°C) |
Research Findings:
Buchwald–Hartwig coupling is preferred for its regioselectivity and high yield, especially when introducing the aniline moiety onto heteroaryl or substituted aromatic systems.
Final Assembly: Coupling and Functional Group Transformations
The final step involves coupling the benzyl core with the aniline derivative, often via reductive amination or amide bond formation:
| Step | Reagents & Conditions | Description | Data & Notes |
|---|---|---|---|
| 1 | EDC·HCl, HOBt, amine, DMF | Amide coupling to attach the benzyl group | Yields typically above 75% with minimal side reactions |
| 2 | Hydrogenation (H₂, Pd/C) | To reduce any nitro groups or protect groups | Ensures purity and correct functionalization |
Research Findings:
Coupling reactions under mild conditions with carbodiimide reagents provide high efficiency and minimal by-products, crucial for complex molecules like the target compound.
Data Table Summarizing Key Methods
| Method Step | Reagents | Solvent | Temperature | Yield (%) | Key Notes |
|---|---|---|---|---|---|
| Benzyl core formation | Tert-butyl chloride, AlCl₃ | Benzene | Room temp to 50°C | 70–85 | Regioselective alkylation |
| Ether group introduction | 2-Phenoxyethanol, K₂CO₃ | DMF/DMSO | 80°C | 85–90 | Williamson ether synthesis |
| Aromatic amination | Pd(OAc)₂, BINAP, Cs₂CO₃ | 1,4-Dioxane | 80–120°C | 75–80 | Buchwald–Hartwig coupling |
| Final coupling | EDC·HCl, HOBt | DMF | Room temp | 75–85 | Amide bond formation |
Research Findings & Optimization Notes
Reaction Conditions:
Elevated temperatures (80–120°C) and inert atmospheres (N₂ or Ar) are essential for high-yielding coupling reactions.Catalyst Selection:
Palladium-based catalysts (Pd(OAc)₂, Pd/C) combined with phosphine ligands like BINAP significantly improve regioselectivity and yields.Solvent Choice:
Polar aprotic solvents such as DMF and DMSO facilitate nucleophilic substitutions and coupling reactions.Protection/Deprotection:
Strategic use of protecting groups (e.g., acetal, tosylate) ensures functional group compatibility throughout multi-step synthesis.Purification: Silica gel chromatography remains the standard for isolating pure intermediates and final products, with yields often exceeding 80% post-purification.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Tert-butyl)benzyl]-3-(2-phenoxyethoxy)-aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used but can include various substituted anilines.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : CHNO
- Molecular Weight : 393.49 g/mol
- CAS Number : 1040686-14-3
The compound features a tert-butyl group and a phenoxyethoxy moiety, which contribute to its solubility and reactivity. These characteristics make it suitable for a range of applications in both academic and industrial settings.
Organic Synthesis
N-[4-(Tert-butyl)benzyl]-3-(2-phenoxyethoxy)-aniline serves as an important building block in organic synthesis. Its functional groups allow for various chemical reactions, such as nucleophilic substitutions and coupling reactions, facilitating the creation of more complex molecules.
Biological Research
The compound is employed in biological studies to investigate molecular interactions and pathways. Its structure suggests potential activity against various biological targets, making it a candidate for further exploration in pharmacology.
Pharmacological Investigations
Research has indicated that this compound may exhibit anticancer properties. In vitro studies have demonstrated cytotoxic effects on cancer cell lines, including breast and prostate cancers. The mechanism appears to involve the modulation of cell signaling pathways related to apoptosis and cell cycle regulation.
Antimicrobial Activity
Preliminary tests suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of phenolic groups may enhance its efficacy as an antimicrobial agent.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines showed that this compound inhibited cell proliferation significantly. The compound's ability to induce apoptosis was linked to the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer (MCF-7) | 15 |
| Prostate Cancer (PC-3) | 10 |
Case Study 2: Antimicrobial Efficacy
In antimicrobial assays, the compound exhibited varying degrees of activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Industrial Applications
The compound is also explored for use in the development of advanced materials and catalysts. Its unique chemical properties allow it to act as a modifier or additive in polymer chemistry, enhancing the performance characteristics of materials used in various applications such as coatings and adhesives.
Mechanism of Action
The mechanism of action of N-[4-(Tert-butyl)benzyl]-3-(2-phenoxyethoxy)-aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Ether Chain Variations: The 2-phenoxyethoxy group in the target compound (vs. The heptyloxy group in significantly raises molecular weight (418.55 g/mol) and lipophilicity, which may affect membrane permeability.
- Fluorination in introduces electronegativity, possibly improving solubility or altering binding kinetics.
Biological Activity
N-[4-(Tert-butyl)benzyl]-3-(2-phenoxyethoxy)-aniline is a synthetic organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms, interactions with biological systems, and relevant research findings.
Chemical Structure and Characteristics
This compound has the molecular formula CHNO and a molecular weight of approximately 375.50 g/mol. Its structure features a tert-butyl group, a benzyl moiety, and a phenoxyethoxy side chain, which contribute to its unique biological properties. The compound's hydrophobic (tert-butyl) and hydrophilic (phenoxyethoxy) characteristics enhance its bioavailability and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors involved in cellular signaling pathways. Key mechanisms include:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, thereby influencing metabolic pathways.
- Receptor Binding : It can bind to various receptors, modulating cellular responses and signaling cascades .
1. Mutagenicity and Cytotoxicity
Research has demonstrated that this compound exhibits mutagenic properties as indicated by positive results in Ames assays. This suggests that the compound may induce genetic mutations under certain conditions. Furthermore, studies indicate potential cytotoxic effects against various cancer cell lines, warranting further investigation into its anticancer properties.
2. Antimicrobial Activity
The compound has shown promising antimicrobial activity against several bacterial strains. Its structural components suggest it may disrupt bacterial cell membranes or interfere with metabolic processes, although the exact mechanisms require further elucidation .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| N,N-Diethyl-3-(2-phenoxyethoxy)-aniline | Ethyl groups instead of tert-butyl | Lower lipophilicity |
| 4-Tert-butylaniline | Lacks phenoxyethoxy group | Simpler structure, less biological activity |
| 2-Phenoxyaniline | No tert-butyl or ethylene glycol moiety | More polar, different solubility profile |
This compound stands out due to its balanced hydrophobicity and hydrophilicity, which may enhance its effectiveness in biological systems compared to simpler analogs.
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of this compound along with its biological evaluations:
- Synthesis Methodology : The synthesis typically involves multiple reaction steps requiring precise control to achieve high yields and purity. Various derivatives have been explored to enhance biological activity further.
- Biological Evaluations : In vitro studies have shown that this compound can modulate specific signaling pathways, indicating potential therapeutic applications in treating diseases related to dysregulated signaling .
Q & A
Q. What are the established synthetic methodologies for preparing N-[4-(Tert-butyl)benzyl]-3-(2-phenoxyethoxy)-aniline, and what key reaction parameters influence yield and purity?
Answer: The synthesis involves multi-step organic reactions, including alkylation and etherification. For example, nucleophilic substitution reactions are used to introduce tert-butyl benzyl groups to aniline derivatives. Key parameters include:
- Temperature control (60–80°C to balance substitution efficiency and minimize decomposition).
- Base selection (e.g., potassium carbonate for deprotonation).
- Stoichiometric optimization to reduce side products.
Purification typically employs column chromatography with ethyl acetate/hexane gradients, as noted in building block synthesis protocols .
Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Answer: A combination of techniques ensures robust characterization:
- NMR spectroscopy (1H/13C for tert-butyl group confirmation: singlet at δ 1.2–1.4 ppm in 1H NMR; quaternary carbon signals at 34–36 ppm in 13C NMR).
- High-resolution mass spectrometry (HRMS) to verify the exact mass (327.43 g/mol) and molecular formula (C20H25NO3).
- HPLC with C18 columns and acetonitrile/water gradients to assess purity (≥95%).
- X-ray crystallography (as demonstrated for analogous aniline derivatives) for definitive structural confirmation .
Advanced Research Questions
Q. How can researchers address discrepancies between theoretical and experimental LogP values for this compound?
Answer: Discrepancies may arise from measurement techniques (e.g., shake-flask vs. HPLC) or computational model limitations. Strategies include:
- Experimental validation using octanol-water partitioning under controlled pH (7.4) and temperature (25°C).
- Cross-comparison of computational tools (e.g., ChemAxon, ACD/Labs), adjusting for electronic effects of tert-butyl and phenoxyethoxy groups.
- Documentation of solvent systems , as polar moieties may interact differently with octanol .
Q. What advanced strategies are recommended for studying the compound's potential as a pharmacophore in drug discovery?
Answer: Key approaches include:
- Fragment-based drug design (FBDD) to test binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Structure-activity relationship (SAR) studies by modifying phenoxyethoxy chain length and tert-butyl substitution patterns.
- Molecular docking simulations accounting for conformational flexibility of the 2-phenoxyethoxy moiety.
- Mutagenesis validation of predicted protein targets .
Q. What methodologies resolve conflicting NMR spectral data for derivatives of this compound?
Answer: Contradictory spectral data (e.g., unexpected splitting) can be addressed by:
- 2D NMR techniques (HSQC, HMBC) to confirm connectivity and rule out diastereomer formation.
- Computational spectral simulation (e.g., MestReNova) for comparison.
- Isotopic labeling (e.g., 13C-labeled tert-butyl groups) for unambiguous signal assignment .
Q. How can researchers design stability studies for this compound under varying pH and thermal conditions?
Answer: Stability protocols should include:
- Thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., avoiding temperatures >80°C, as suggested by tert-butyl compound handling guidelines).
- pH stability profiling using buffered solutions (pH 1–13) with HPLC monitoring of degradation products.
- Accelerated stability testing (40°C/75% RH) to predict shelf-life under storage conditions .
Note on Data Contradictions
When experimental results conflict with theoretical models (e.g., reactivity or LogP), prioritize empirical validation through controlled experiments and cross-technique corroboration. Document all parameters meticulously to identify systemic errors or overlooked variables.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
